![molecular formula C13H20N4O3 B6143196 3-butyl-8-(hydroxymethyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 730949-70-9](/img/structure/B6143196.png)
3-butyl-8-(hydroxymethyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
“3-butyl-8-(hydroxymethyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.33 . It is used for scientific research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O3/c1-3-5-7-17-11-10 (12 (19)15-13 (17)20)16 (6-4-2)9 (8-18)14-11/h18H,3-8H2,1-2H3, (H,15,19,20) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.33 . It is recommended to be stored at room temperature .Scientific Research Applications
Purine Derivatives in Drug Discovery
Purine derivatives have been explored for their therapeutic potential due to their structural similarity to naturally occurring nucleotides, making them candidates for drug development. They have been studied for various biomedical applications, including antiviral, anticancer, and anti-inflammatory agents. For example, linagliptin, a dipeptidylpeptidase-4 (DPP4) inhibitor used for diabetes treatment, features a complex purine scaffold, highlighting the role of purine derivatives in medicinal chemistry (Rode & Tajne, 2021).
Antioxidant and Biological Activities
The functional groups attached to the purine ring, such as hydroxymethyl or propyl groups, can significantly affect the biological activity of these molecules. Research on related compounds, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), demonstrates that purine derivatives can exhibit potent antioxidant properties, which are valuable in food preservation, pharmaceuticals, and cosmetic formulations to prevent oxidation and extend shelf life (Williams, Iatropoulos, & Whysner, 1999).
Environmental Contaminants and Degradation
Some purine derivatives are examined for their environmental impact, particularly those used in pharmaceuticals and personal care products that can become environmental contaminants. Studies focus on the fate, behavior, and biodegradation of these compounds in aquatic environments. This research is crucial for understanding the ecological risks associated with the widespread use of purine-derived substances and for developing strategies to mitigate their impact (Thornton et al., 2020).
Chemical Synthesis and Material Science
Purine derivatives are also significant in the synthesis of new materials, including polymers and functional materials for applications in electronics, coatings, and advanced technologies. The versatility of the purine ring allows for the development of novel compounds with tailored properties for specific applications (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
3-butyl-8-(hydroxymethyl)-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-3-5-7-17-11-10(12(19)15-13(17)20)16(6-4-2)9(8-18)14-11/h18H,3-8H2,1-2H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNZUXNWPIACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CO)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166366 |
Source
|
Record name | 3-Butyl-3,7-dihydro-8-(hydroxymethyl)-7-propyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-8-hydroxymethyl-7-propyl-3,7-dihydro-purine-2,6-dione | |
CAS RN |
730949-70-9 |
Source
|
Record name | 3-Butyl-3,7-dihydro-8-(hydroxymethyl)-7-propyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730949-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butyl-3,7-dihydro-8-(hydroxymethyl)-7-propyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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